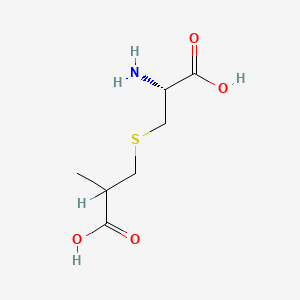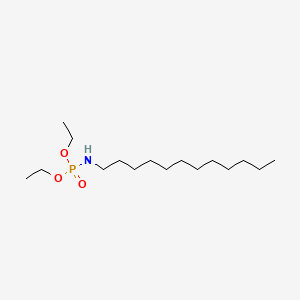
Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,6-bis(2-piperidinoethoxy)acridine trihydrochloride involves the reaction of acridine derivatives with piperidine and ethylene oxide. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The compound is then purified through crystallization or chromatography to obtain the trihydrochloride salt .
Chemical Reactions Analysis
3,6-Bis(2-piperidinoethoxy)acridine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Scientific Research Applications
3,6-Bis(2-piperidinoethoxy)acridine trihydrochloride has been extensively studied for its immunomodulatory effects. It has shown potential in:
Cancer Immunotherapy: Enhancing the activity of natural killer cells and macrophages to target and destroy tumor cells
Infectious Diseases: Boosting the immune response to fight against viral and bacterial infections.
Autoimmune Disorders: Modulating the immune system to reduce the severity of autoimmune diseases.
Mechanism of Action
The compound exerts its effects by stimulating macrophages to release interferon-alpha, which subsequently activates natural killer cells. This activation enhances the cytotoxic activity of natural killer cells, allowing them to target and destroy tumor cells and infected cells. The compound’s interaction with interferon and macrophages is crucial for its immunomodulatory effects .
Comparison with Similar Compounds
3,6-Bis(2-piperidinoethoxy)acridine trihydrochloride is unique in its ability to enhance both natural killer cell and macrophage activity. Similar compounds include:
3,6-Bis(2-morpholinoethoxy)acridine trihydrochloride: Similar structure but with morpholine groups instead of piperidine.
3,6-Bis(2-piperidinoethoxy)phenanthridine trihydrochloride: Similar structure but with a phenanthridine core instead of acridine.
These compounds share similar immunomodulatory properties but differ in their specific molecular targets and pathways.
Properties
CAS No. |
81541-26-6 |
|---|---|
Molecular Formula |
C27H38Cl3N3O2 |
Molecular Weight |
543.0 g/mol |
IUPAC Name |
3,6-bis(2-piperidin-1-ylethoxy)acridine;trihydrochloride |
InChI |
InChI=1S/C27H35N3O2.3ClH/c1-3-11-29(12-4-1)15-17-31-24-9-7-22-19-23-8-10-25(21-27(23)28-26(22)20-24)32-18-16-30-13-5-2-6-14-30;;;/h7-10,19-21H,1-6,11-18H2;3*1H |
InChI Key |
IXDXMHOJTVBKJI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCCCC5.Cl.Cl.Cl |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCCCC5.Cl.Cl.Cl |
Synonyms |
3,6-bis(2-piperidinoethoxy)acridine 3,6-bis(2-piperidinoethoxy)acridine trihydrochloride CL 246738 CL 248738 CL-246,738 CL-246.738 CL-248.738 CL-248738 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(3aR,4R,11aR)-6,10-bis(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate](/img/structure/B1197783.png)






